

# Pivalylbenzhydrazine (CAS 306-19-4): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Pivalylbenzhydrazine |           |
| Cat. No.:            | B1215872             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**PivalyIbenzhydrazine** (CAS 306-19-4), also known as Pivhydrazine, is a hydrazine derivative formerly investigated for its therapeutic properties. This document provides a comprehensive technical overview of **PivalyIbenzhydrazine**, summarizing its chemical properties, mechanism of action, and relevant experimental contexts. It is intended as a resource for researchers exploring monoamine oxidase inhibitors and related compounds in drug discovery and development.

## **Physicochemical Properties**

**Pivalylbenzhydrazine** is a crystalline solid with a defined molecular structure and weight. Its key identifiers and properties are summarized below.



| Property            | Value                                                                            | Reference |
|---------------------|----------------------------------------------------------------------------------|-----------|
| CAS Registry Number | 306-19-4                                                                         |           |
| IUPAC Name          | N'-benzyl-2,2-<br>dimethylpropanehydrazide                                       |           |
| Synonyms            | Pivhydrazine, Pivazide,<br>Tersavid, Ro 4-1634, 1-Benzyl-<br>2-pivaloylhydrazine | -         |
| Molecular Formula   | C12H18N2O                                                                        | _         |
| Molecular Weight    | 206.28 g/mol                                                                     |           |
| Melting Point       | 68-69 °C                                                                         | _         |
| Canonical SMILES    | CC(C)<br>(C)C(=O)NNCC1=CC=CC=C1                                                  |           |
| Percent Composition | C 69.87%, H 8.80%, N<br>13.58%, O 7.76%                                          | -         |

# Mechanism of Action: Monoamine Oxidase Inhibition

**PivalyIbenzhydrazine** is an irreversible and non-selective monoamine oxidase inhibitor (MAOI). Monoamine oxidases (MAO) are a family of enzymes, primarily MAO-A and MAO-B, located on the outer mitochondrial membrane. These enzymes are crucial for the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

By irreversibly binding to and inhibiting both MAO-A and MAO-B, **PivalyIbenzhydrazine** blocks the breakdown of these neurotransmitters. This action leads to an increased concentration of monoamines in the synaptic cleft, enhancing neurotransmission. This mechanism was the basis for its former use as an antidepressant.

Caption: Pivalylbenzhydrazine inhibits MAO, preventing neurotransmitter breakdown.

## **Biological Activity**



**Pivalylbenzhydrazine** was developed as an antidepressant due to its potent MAO inhibitory activity. While specific IC<sub>50</sub> values for **Pivalylbenzhydrazine** are not readily available in contemporary literature, the table below presents data for other well-known MAO inhibitors to provide a comparative context for potency and selectivity.

| Compound                                                                                                                                                  | Туре            | MAO-A IC50<br>(μΜ) | MAO-B IC₅₀<br>(μM) | Selectivity<br>Index (MAO-<br>A/MAO-B) |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|--------------------|--------------------|----------------------------------------|
| Clorgyline                                                                                                                                                | Selective MAO-A | 0.0029             | -                  | Highly Selective for MAO-A             |
| Selegiline                                                                                                                                                | Selective MAO-B | -                  | 0.0070             | Highly Selective for MAO-B             |
| Tranylcypromine                                                                                                                                           | Non-selective   | -                  | -                  | Non-selective                          |
| Phenelzine                                                                                                                                                | Non-selective   | -                  | -                  | Non-selective                          |
| Isocarboxazid                                                                                                                                             | Non-selective   | -                  | -                  | Non-selective                          |
| Note: Data is compiled from various sources for representative MAOIs. IC50 values for Pivalylbenzhydra zine are not specified in the reviewed literature. |                 |                    |                    |                                        |

In addition to its effects on the central nervous system, one study noted that **Pivalylbenzhydrazine** administration in rats led to a decrease in cartilage growth.

## **Experimental Protocols**



## Representative Synthesis of Pivalylbenzhydrazine

The preparation of **PivalyIbenzhydrazine** was first described in a 1961 patent (GB 883379). While the original document is not readily accessible, a representative synthesis can be conceptualized based on standard organic chemistry principles for forming acylhydrazines. The process involves the acylation of benzylhydrazine with a pivaloyl group source.

Caption: Generalized workflow for the synthesis of Pivalylbenzhydrazine.

#### Methodology:

- Dissolution: Benzylhydrazine is dissolved in a suitable inert solvent, such as
  dichloromethane or THF, in a reaction vessel equipped with a magnetic stirrer and cooled in
  an ice bath to 0°C.
- Addition of Base: A non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), is added to the solution to act as an acid scavenger.
- Acylation: Pivaloyl chloride (1.0 equivalent), dissolved in the same solvent, is added dropwise to the stirred solution while maintaining the temperature at 0°C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Quenching & Extraction: The reaction is quenched by the addition of water. The organic layer
  is separated, and the aqueous layer is extracted with the organic solvent. The combined
  organic layers are washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium
  bicarbonate solution, and brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude Pivalylbenzhydrazine is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield the final product.



## In Vitro MAO Inhibition Assay Protocol

This protocol describes a general method to determine the inhibitory potential (IC<sub>50</sub>) of a test compound like **Pivalylbenzhydrazine** against human MAO-A and MAO-B enzymes.

#### Materials:

- Recombinant human MAO-A and MAO-B enzymes.
- Phosphate buffer (e.g., 100 mM, pH 7.4).
- MAO substrate (e.g., Kynuramine).
- Test compound (Pivalylbenzhydrazine) dissolved in DMSO.
- Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
- 96-well microplate.
- Plate reader (spectrophotometer or fluorometer, depending on the detection method).

#### Methodology:

- Preparation of Reagents: Prepare serial dilutions of the test compound and positive controls in buffer. Final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
- Enzyme Incubation: Add the MAO-A or MAO-B enzyme solution to the wells of the microplate.
- Inhibitor Addition: Add the various concentrations of the test compound, positive control, or vehicle (buffer with DMSO) to the respective wells.
- Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding, which is particularly important for irreversible inhibitors.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., Kynuramine) to all wells.



- Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
- Termination and Detection: Stop the reaction (e.g., by adding a strong acid or base). The
  formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is quantified. This can
  be done via spectrophotometry (measuring absorbance at a specific wavelength) or by using
  a coupled reaction that produces a fluorescent signal.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration.
  - Determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

### Conclusion

**PivalyIbenzhydrazine** is a historically significant non-selective, irreversible MAO inhibitor. While its clinical use has been discontinued, its well-defined mechanism of action makes it a valuable reference compound for research in neuropharmacology and for the development of new, more selective MAO inhibitors. The protocols and data presented in this guide offer a technical foundation for scientists engaged in such work.

 To cite this document: BenchChem. [Pivalylbenzhydrazine (CAS 306-19-4): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215872#pivalylbenzhydrazine-cas-number-306-19-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com